molecular formula C17H14O6 B1214860 3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one CAS No. 79986-03-1

3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one

Cat. No. B1214860
CAS RN: 79986-03-1
M. Wt: 314.29 g/mol
InChI Key: MGDQKWLRSIIJEI-SJORKVTESA-N
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Description

“3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one” is a derivative of Chromanone or Chroman-4-one, which is an important and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Molecular Structure Analysis

The molecular structure of “3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one” is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . This relates to chromane, chromene, chromone, and chromenone, but the absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference .

Scientific Research Applications

Lipid Metabolism in Hepatocytes

Research by Corazzi et al. (1981) explored the effects of flavolignans like 3,7-dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one on lipid synthesis in ethanol-intoxicated hepatocytes. They found that ethanol decreased the incorporation of labeled glycerol into lipids, while flavolignans had an opposite effect, indicating their potential to partially counteract the actions of ethyl alcohol on liver lipid metabolism (Corazzi et al., 1981).

Plant-derived Compounds

Aye et al. (2018) isolated a series of compounds, including 3,7-dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one, from the rhizomes of Sansevieria cylindrica. These compounds exhibited weak radical scavenging activity and provided insights into their biosynthetic pathways (Aye et al., 2018).

Chroman-4-one Derivatives in Drug Discovery

Emami and Ghanbarimasir (2015) reviewed the significant synthetic methods and biological relevance of chroman-4-one-derived compounds, highlighting their importance in drug discovery and as intermediates in organic synthesis (Emami & Ghanbarimasir, 2015).

Antioxidant Properties

Yadav et al. (2014) discussed the antioxidant properties of chromones and their derivatives, including 3,7-dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one. These compounds are thought to neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment (Yadav et al., 2014).

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

(2S,3S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c18-10-2-3-11-13(8-10)23-17(16(20)15(11)19)9-1-4-12-14(7-9)22-6-5-21-12/h1-4,7-8,16-18,20H,5-6H2/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDQKWLRSIIJEI-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3C(C(=O)C4=C(O3)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@H]3[C@@H](C(=O)C4=C(O3)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000878
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one

CAS RN

79986-03-1
Record name 3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079986031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one
Reactant of Route 2
Reactant of Route 2
3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one
Reactant of Route 3
3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one
Reactant of Route 4
3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one
Reactant of Route 5
3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one
Reactant of Route 6
3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one

Citations

For This Compound
1
Citations
L Corazzi, G Arienti, G Porcellati, G Proietti… - Il Farmaco; Edizione …, 1981 - europepmc.org
Rat liver cells in primary culture have been used to investigate the effect of ethanol and of two flavolignans 3, 7-dihydroxy-2-(1, 4-benzodioxan-6-yl) chroman-4-one (I) and 3, 7-dihydroxy…
Number of citations: 2 europepmc.org

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